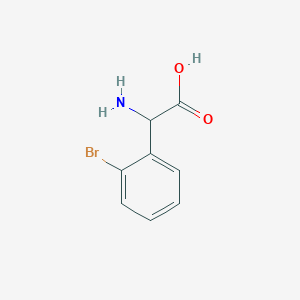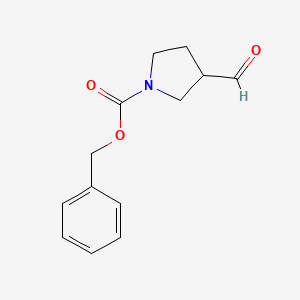
Benzyl 3-formylpyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of benzylpyrrolidine derivatives can be complex and involves multiple steps. For instance, the synthesis of 1-benzyl 3-aminopyrrolidine was achieved mainly in aqueous conditions starting from commercially available materials, with a key step involving the Curtius rearrangement . Another example is the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid via an aziridinium ion intermediate, which was accomplished starting from (R)-styrene oxide and 3-(benzylamino)propionitrile . These methods highlight the potential routes that could be adapted for the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of benzylpyrrolidine derivatives can be quite intricate. For example, N-formyl-L-proline benzylamide crystallizes in a non-centrosymmetric monoclinic space group, indicating a complex three-dimensional arrangement . This suggests that Benzyl 3-formylpyrrolidine-1-carboxylate could also exhibit interesting crystalline properties, although the exact structure would need to be determined experimentally.
Chemical Reactions Analysis
Benzylpyrrolidine derivatives can participate in various chemical reactions. The synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate is an example where benzylpyrrolidine derivatives could potentially be used as substrates . Additionally, the discovery of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists indicates that these compounds can be modified to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpyrrolidine derivatives can be influenced by their molecular structure. For instance, the luminescent properties of yttrium benzene dicarboxylates were studied, showing bathochromic and hypsochromic shifts, which could be relevant when considering the photophysical properties of Benzyl 3-formylpyrrolidine-1-carboxylate . The computational study of benzylpyrrolidine in the synthesis of aluminophosphate ALPO-5 also provides insights into the interaction energies and packing densities that could affect the physical properties of similar compounds .
Scientific Research Applications
Synthesis of Key Chiral Building Blocks
- Benzyl 3-formylpyrrolidine-1-carboxylate is used in the synthesis of key chiral building blocks for biologically active compounds, utilizing aziridinium ion intermediates for efficient and practical synthesis (Ohigashi et al., 2010).
Study of Tautomerism in Pyrroles
- The compound is involved in the study of tautomerism in 3-hydroxypyrroles, providing insights into the factors governing the tautomerism of these molecules (Momose et al., 1979).
Electrophilic Substitution Reactions
- Benzyl 3-formylpyrrolidine-1-carboxylate plays a role in electrophilic substitution reactions, particularly in the Vilsmeier reaction to form aldehydes with specific orientations (Boukou-Poba et al., 1981).
Carboxylation of Benzylic C–H Bonds
- The compound is used in the carboxylation of benzylic C–H bonds with CO2, demonstrating a visible-light-mediated transformation under metal-free conditions (Meng et al., 2019).
Development of Antimicrobial Agents
- Research into the synthesis of novel pyrrolidine derivatives, including benzyl 3-formylpyrrolidine-1-carboxylate, has potential applications in developing antimicrobial agents (Sreekanth & Jha, 2020).
Preparation of Aminopyrrolidine Derivatives
- The compound is used in the rapid and efficient preparation of 1-benzyl 3-aminopyrrolidine, a derivative with potential applications in various chemical syntheses (Jean et al., 2001).
Carboxylation of Pyrroles with CO2
- Benzyl 3-formylpyrrolidine-1-carboxylate is involved in the Lewis acid-mediated carboxylation of pyrroles with CO2, providing an efficient method to synthesize carboxylic acids (Nemoto et al., 2009).
Formation of Benzyl Esters
- The compound is significant in the formation of benzyl esters from carboxylic acids, demonstrating its versatility in organic synthesis (Tummatorn et al., 2007).
Development of Chiral Organocatalysts
- It's used in the synthesis of (S)-1-formylpyrrolidine-2-carboxylic acid derivatives, which are studied as chiral organocatalysts for the enantioselective reduction of ketones and ketimines (Chen et al., 2008).
properties
IUPAC Name |
benzyl 3-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404973 | |
| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-formylpyrrolidine-1-carboxylate | |
CAS RN |
276872-86-7 | |
| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 276872-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

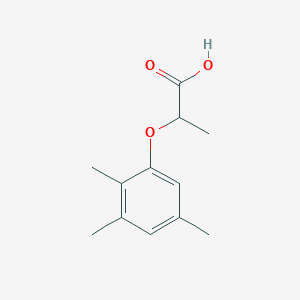
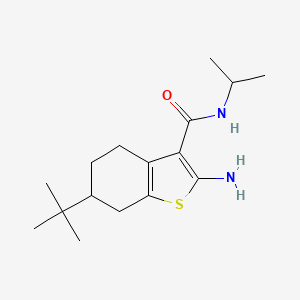
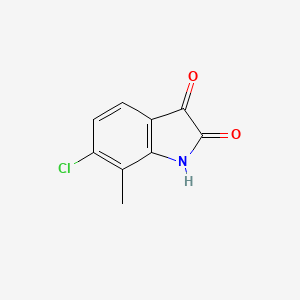





![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
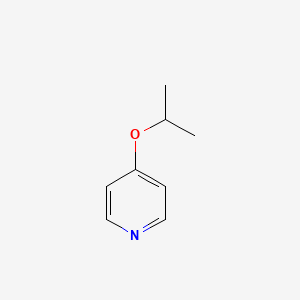
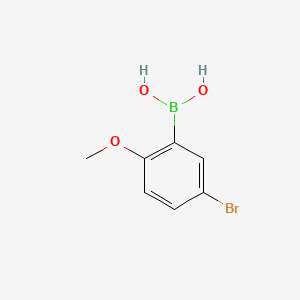
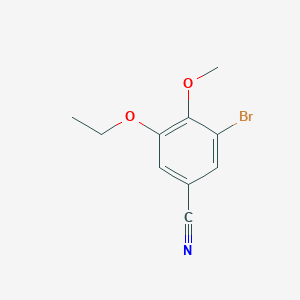
![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)
